molecular formula C13H15NO B129689 3-ethoxy-1-(p-tolyl)-1H-pyrrole CAS No. 141694-13-5

3-ethoxy-1-(p-tolyl)-1H-pyrrole

Cat. No.: B129689
CAS No.: 141694-13-5
M. Wt: 201.26 g/mol
InChI Key: BJLJIHPNYOENOH-UHFFFAOYSA-N
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Description

3-Ethoxy-1-(p-tolyl)-1H-pyrrole is a synthetic pyrrole derivative of significant interest in medicinal chemistry and drug discovery. As a five-membered aromatic heterocycle, the pyrrole scaffold is a fundamental building block in numerous biologically active compounds and natural products. Its aromaticity arises from a sextet of π electrons, where the nitrogen atom's lone pair is delocalized into the ring . This compound features an ethoxy substituent and a para-tolyl (4-methylphenyl) group on the nitrogen atom, modifications that can fine-tune its physicochemical properties, such as lipophilicity and electronic distribution, to enhance interactions with biological targets . Pyrrole derivatives are extensively investigated for their potential as antibacterial agents, particularly in the face of rising antibacterial resistance . The pyrrole ring is a key structural component in many natural antibiotics, such as calcimycin, which functions as an ionophore, and synthetic analogs are being actively developed to combat resistant strains like MRSA and VRE . Furthermore, structurally similar 1-aryl-3-aroylpyrrole (ARAP) derivatives have demonstrated potent activity as inhibitors of tubulin polymerization, a well-validated mechanism for anticancer agents . These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to the suppression of cancer cell growth, as evidenced by strong cytotoxicity in assays against human breast carcinoma cells . The research value of this compound lies in its potential as a versatile precursor or lead compound for developing new therapeutic agents targeting infectious diseases and various cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

141694-13-5

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-1-(4-methylphenyl)pyrrole

InChI

InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI Key

BJLJIHPNYOENOH-UHFFFAOYSA-N

SMILES

CCOC1=CN(C=C1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CN(C=C1)C2=CC=C(C=C2)C

Synonyms

1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of pyrrole derivatives, including 3-ethoxy-1-(p-tolyl)-1H-pyrrole, in the development of anticancer agents. Pyrrole compounds have shown activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds designed with pyrrole scaffolds have been reported to inhibit key kinases like CDK2 and EGFR, leading to cell cycle arrest and reduced cell proliferation .

Antibacterial Properties:
Pyrrole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy. For example, halogen substitutions have been associated with increased activity against resistant strains such as MRSA .

Material Science

Conductive Polymers:
this compound can be utilized in the synthesis of conductive polymers. The incorporation of ethoxy and p-tolyl groups into the pyrrole structure enhances the solubility and processability of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthetic Applications

Versatile Synthetic Intermediates:
The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including cyclization and functionalization processes, leading to the formation of more complex molecules with diverse biological activities. For instance, it can be used in the synthesis of fused pyrrole compounds that demonstrate enhanced bioactivity against inflammatory mediators .

Case Studies

Study Application Findings
Study on Anticancer ActivityInhibition of CDK2 and EGFRDemonstrated significant antiproliferative effects on MCF-7 and HCT116 cells .
Antibacterial Activity ResearchAgainst MRSA and E. coliShowed MIC values indicating potential as an antibacterial agent .
Conductive Polymer DevelopmentSynthesis for OLEDsEnhanced electrical conductivity and thermal stability observed in polymer films .

Comparison with Similar Compounds

Key Findings :

  • The p-tolyl group’s methyl moiety improves lipophilicity and steric stabilization, crucial for binding in biological systems (e.g., TNF-α inhibition in pyrazole analogs) .
  • Electron-withdrawing groups (e.g., tosyl, nitro) reduce pyrrole’s aromaticity, whereas electron-donating groups (e.g., ethoxy) enhance it .

Key Findings :

  • Transition metal catalysis (e.g., Cu(II)) enhances regioselectivity and yield for polysubstituted pyrroles .
  • Solvent-free conditions (e.g., for tosyl-pyrroles) simplify purification but may lower yields due to isomerization .

Spectroscopic Properties

¹H NMR and mass spectrometry data provide insights into structural differences:

Compound ¹H NMR Shifts (Key Signals) HRMS (m/z) Reference
This compound analog δ 2.40 (s, CH₃ of p-tolyl), δ 2.77 (s, CH₃ of ethoxy) 373.0772 [M-TfO⁻]⁺
1-(p-Tolyl)-1H-pyrrole (3s) δ 7.36–7.29 (aryl), δ 2.38 (CH₃ of p-tolyl) 359.0949
1-Benzyl-3-methyl-4-(p-tolyl)-1H-pyrrole δ 5.02 (s, benzyl CH₂), δ 2.38 (p-tolyl CH₃) Not reported

Key Findings :

  • Ethoxy and p-tolyl groups produce distinct singlet peaks in ¹H NMR, aiding structural identification .
  • Fluoro-nitroethyl substituents introduce complex splitting patterns due to coupling with fluorine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethoxy-1-(p-tolyl)-1H-pyrrole, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis via cyclization or condensation reactions is typical for pyrrole derivatives. For example, analogous compounds (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole) are synthesized using acid-catalyzed reactions or transition-metal-mediated coupling . Optimize solvent choice (e.g., xylene for reflux ) and catalysts (e.g., chloranil for dehydrogenation ). Purification via column chromatography or recrystallization (ethanol/hexane mixtures) ensures high purity . Monitor reaction progress using TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR/IR : Assign peaks for the ethoxy group (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂ in ¹H NMR; C-O stretch at ~1100 cm⁻¹ in IR) .
  • X-ray crystallography : Resolve the crystal lattice to confirm substituent positions and bond angles, as demonstrated for 1-(3,5-dimethoxybenzyl)-1H-pyrrole . Use software like SHELXTL for refinement .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. Pyrrole derivatives often show moderate solubility in DMSO .
  • Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor via HPLC; store in inert atmospheres (argon) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer activity?

  • Methodology : Modify substituents (e.g., replace ethoxy with methoxy or hydroxyl groups) and evaluate tubulin polymerization inhibition, as seen in analogues like (1-(4-hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone . Use MTT assays on cancer cell lines (e.g., HeLa) and compare IC₅₀ values. Correlate electronic effects (Hammett constants) with bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields for pyrrole derivatives?

  • Methodology :

  • Reaction optimization : Vary stoichiometry (e.g., 1.4 equiv chloranil in xylene for dehydrogenation ), temperature, and catalyst loading.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized species). For low yields (<50%), switch to microwave-assisted synthesis to reduce reaction time .

Q. How does the electronic nature of the p-tolyl group influence the reactivity of this compound in further functionalization?

  • Methodology : Perform DFT calculations to map electron density (e.g., at the pyrrole β-position). Experimentally, test electrophilic substitution (e.g., nitration) or cross-coupling (Suzuki-Miyaura) reactions. Compare reactivity with analogues lacking the electron-donating methyl group (e.g., phenyl vs. p-tolyl) .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

  • Methodology :

  • HPLC-MS : Use a C18 column with acetonitrile/water gradient to separate impurities. Set detection limits to <0.1% .
  • GC-MS : Identify volatile byproducts (e.g., unreacted precursors) using a DB-5 column .

Safety and Handling Considerations

Q. What safety protocols are essential when handling this compound in a research lab?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Emergency measures : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass bottles under nitrogen, away from oxidizers .

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